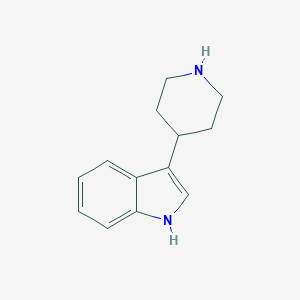

3-(Piperidin-4-yl)-1h-indole

Overview

Description

The compound 3-(Piperidin-4-yl)-1H-indole is a structural motif present in various chemical entities that exhibit a wide range of biological activities. It is a hybrid structure combining the indole and piperidine rings, which are common in many pharmacologically active molecules. The indole moiety is a fundamental scaffold in medicinal chemistry, often associated with neurotransmitter modulation, while the piperidine ring is known for its presence in compounds with central nervous system activity .

Synthesis Analysis

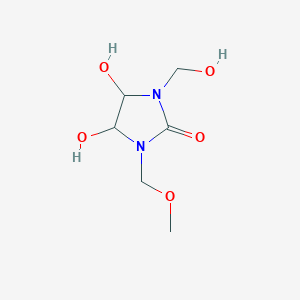

The synthesis of related compounds has been explored in several studies. For instance, asymmetric organocatalytic synthesis has been used to create bisindole-piperidine-amino acid hybrids from 3-vinyl indoles with imino esters, yielding products with high enantiomeric excess . Another approach involved the synthesis of 3-(4-piperidinylalkyl)indoles, which were tested as selective inhibitors for neuronal 5-hydroxytryptamine uptake . Additionally, the synthesis of enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives has been achieved from diastereomers, with the absolute configuration determined by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of 3-(piperidin-4-yl)-1H-indole derivatives has been systematically studied. Single crystal X-ray crystallography has been employed to determine the molecular structure and absolute configuration of chiral derivatives . The study of the molecular structure is crucial for understanding the stereochemical requirements for biological activity and for the design of molecules with improved pharmacological profiles.

Chemical Reactions Analysis

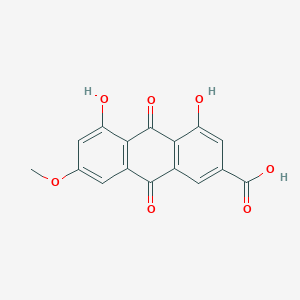

The reactivity of indole and piperidine derivatives has been explored in various chemical reactions. For example, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has been studied, leading to the synthesis of highly conjugated bisindolyl-p-quinone derivatives with unique regioselectivity . The understanding of such reactions is essential for the development of novel synthetic routes and the optimization of existing ones.

Physical and Chemical Properties Analysis

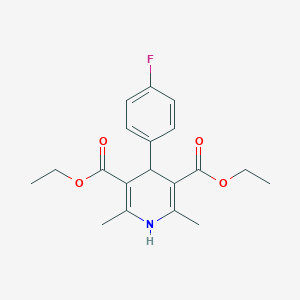

The physical and chemical properties of 3-(piperidin-4-yl)-1H-indole derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms into the structure has been shown to affect the pKa and pharmacokinetic profiles of the compounds . The corrosion inhibition properties of 3-amino alkylated indoles on mild steel in acidic conditions have also been investigated, revealing that the ring size of the amino group significantly influences the inhibition efficiency . These studies highlight the importance of understanding the physical and chemical properties for the practical application of these compounds.

Scientific Research Applications

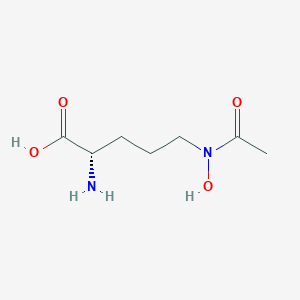

Antimalarial Properties : Santos et al. (2015) synthesized a series of compounds based on 3-(Piperidin-4-yl)-1H-indole and evaluated their antimalarial activity. They identified compounds with lead-like properties showing activity against both drug-resistant and sensitive strains of malaria, suggesting this compound as a potential new chemotype for antimalarial drugs (Santos et al., 2015).

Chemical Rearrangements : Hallett et al. (2000) investigated a rearrangement reaction involving the indole nucleus of this compound, revealing insights into the stereo- and regiochemical outcomes of such reactions (Hallett et al., 2000).

Corrosion Inhibition : Verma et al. (2016) studied the use of 3-(Piperidin-4-yl)-1H-indole derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings showed that these compounds are effective in inhibiting corrosion, with the inhibition efficiency increasing with the ring size of the amino group (Verma et al., 2016).

Synthesis and Stereochemistry : Król et al. (2022) described the synthesis of new chiral derivatives of 3-(Piperidin-4-yl)-1H-indole, highlighting their potential applications in stereochemistry and molecular structure determination (Król et al., 2022).

Pharmacokinetics of Serotonin Receptor Ligands : Van Niel et al. (1999) explored how fluorination of 3-(Piperidin-4-yl)-1H-indole derivatives impacts their pharmacokinetic profiles as serotonin 5-HT1D receptor ligands. Their research suggests that fluorine incorporation can significantly affect oral absorption and bioavailability of these compounds (Van Niel et al., 1999).

Rodent Selectivity in CCR3 Antagonists : Kriegl et al. (2015) reported on the rodent selectivity of piperidine-4-yl-1H-indoles as CC chemokine receptor-3 antagonists, providing insights for optimization within this lead compound class (Kriegl et al., 2015).

Cholinesterase and Monoamine Oxidase Inhibitor : Bautista-Aguilera et al. (2014) synthesized and evaluated new indole derivatives, identifying one as a dual inhibitor of cholinesterase and monoamine oxidase, which has implications for treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Neuroprotective Agents : Buemi et al. (2013) explored the neuroprotective properties of indole derivatives, finding that certain compounds exhibited potent ligand activity for N-methyl-D-aspartate (NMDA) receptors and demonstrated antioxidant properties, suggesting their potential in treating neurodegenerative diseases (Buemi et al., 2013).

Mechanism of Action

Target of Action

Piperidine derivatives, which include 3-(piperidin-4-yl)-1h-indole, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that piperidine derivatives have been found to exhibit a variety of pharmacological activities . The interaction of these compounds with their targets can lead to various changes at the molecular level, potentially influencing cellular processes.

Biochemical Pathways

For instance, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions, promoting transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulating a variety of growth factors .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives are often considered during their design and synthesis for drug development .

Result of Action

Piperidine derivatives have been found to exhibit a variety of biological activities, including antiaggregatory and antioxidant effects .

Safety and Hazards

properties

IUPAC Name |

3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIRZPVWWIMPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-4-yl)-1h-indole | |

CAS RN |

17403-09-7 | |

| Record name | 3-(4-Piperidinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17403-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-piperidyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

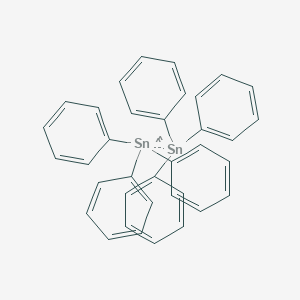

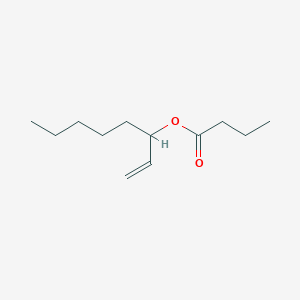

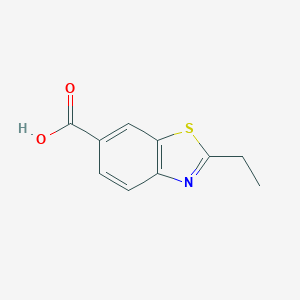

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 3-(piperidin-4-yl)-1H-indole scaffold in drug discovery?

A: The 3-(piperidin-4-yl)-1H-indole scaffold serves as a valuable starting point for developing novel drug candidates. This specific chemical structure has shown promising results as a serotonin 5-HT1F receptor agonist []. 5-HT1F agonists are recognized for their potential in treating migraine headaches and related conditions [].

Q2: Can you provide an example of a specific application of a 3-(piperidin-4-yl)-1H-indole derivative in drug development?

A: Researchers have investigated deuterium-labeled [4-(1H-indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid, a derivative of 3-(piperidin-4-yl)-1H-indole, as a potential CCR2 antagonist []. CCR2 plays a crucial role in inflammatory responses and is considered a target for treating various inflammatory diseases []. By incorporating deuterium, researchers aim to enhance the compound's pharmacokinetic properties, potentially leading to improved efficacy and safety [].

Q3: How do structural modifications of the 3-(piperidin-4-yl)-1H-indole scaffold influence its biological activity?

A: Introducing substituents at the 5-position of the 3-(piperidin-4-yl)-1H-indole significantly impacts its interaction with the 5-HT1F receptor and its agonistic activity []. This suggests that modifying this specific position on the molecule can be a valuable strategy for fine-tuning its pharmacological properties and developing compounds with improved potency and selectivity for the desired target.

Q4: What are the potential research applications of deuterated 3-(piperidin-4-yl)-1H-indole derivatives?

A: Deuterated derivatives, like the one explored as a potential CCR2 antagonist [], can be valuable tools in drug metabolism and pharmacokinetic studies. Their use allows researchers to track the compound's fate within the body, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for optimizing drug candidates and developing effective therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)